molecular formula C10H10ClN3O2 B1403664 Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate CAS No. 1400764-29-5

Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate

Cat. No.: B1403664
CAS No.: 1400764-29-5
M. Wt: 239.66 g/mol
InChI Key: JMENTCJVROGGOB-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a pyrrolo[3,2-d]pyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings. The presence of chloro and methyl substituents, along with an ethyl ester group, further enhances its chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to bind to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA . Additionally, this compound exhibits antimycobacterial activity by binding to the enzyme RNA polymerase . These interactions highlight its potential as an antimicrobial agent.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, its binding to DNA gyrase and RNA polymerase disrupts the normal functioning of bacterial cells, leading to their inhibition . This compound’s impact on gene expression and cellular metabolism underscores its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to DNA gyrase, it prevents the enzyme from breaking down bacterial DNA, thereby inhibiting bacterial replication . Similarly, its interaction with RNA polymerase inhibits the transcription process, further contributing to its antimicrobial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its antimicrobial activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity without significant adverse effects. At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its interaction with DNA gyrase and RNA polymerase indicates its role in nucleic acid metabolism . Additionally, this compound may influence metabolic flux and metabolite levels, further affecting cellular processes. Detailed studies are needed to elucidate the complete metabolic pathways and their implications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. This compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals or post-translational modifications may direct this compound to particular compartments or organelles within the cell . These localization patterns are vital for understanding its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyrrole, the introduction of a chloro group can be achieved through halogenation reactions. Subsequent steps involve the formation of the pyrimidine ring and the esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Hydrolysis Conditions: Acidic or basic conditions can be employed for ester hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate can be compared with other pyrrolo[3,2-d]pyrimidine derivatives:

    4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks the ethyl ester group, which may affect its solubility and reactivity.

    5-Methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate: Lacks the chloro substituent, potentially altering its biological activity.

    Ethyl 5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate: Lacks the chloro substituent, which may influence its chemical reactivity.

The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-chloro-5-methylpyrrolo[3,2-d]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)9-12-6-4-5-14(2)7(6)8(11)13-9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMENTCJVROGGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C(=N1)Cl)N(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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